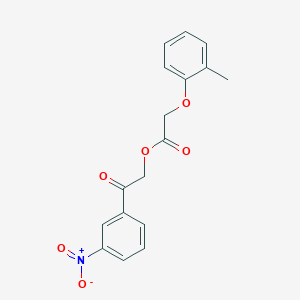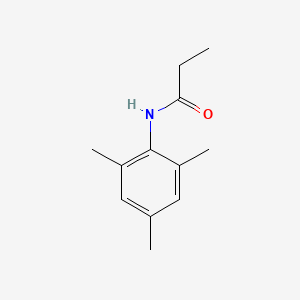![molecular formula C18H18ClNO2S B5807381 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as CBOPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBOPM belongs to the class of morpholine-based compounds and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine is not fully understood. However, it has been suggested that 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine may exert its biological activity by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to exhibit anti-inflammatory and antioxidant activity, which may be beneficial in the treatment of various inflammatory disorders. Furthermore, 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments include its high purity and high yield, as well as its significant biological activity against cancer cells and inflammatory disorders. However, the limitations of using 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments include its potential toxicity and its lack of specificity for certain cell types.
Zukünftige Richtungen
There are several future directions for the research on 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine. One direction is to investigate the potential use of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to explore the structure-activity relationship of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine and its analogs to optimize its biological activity and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine and its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 2-chlorobenzyl chloride with 4-hydroxyphenyl carbonothioic acid morpholine ester in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a strong acid to yield 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine. The synthesis of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to exhibit anti-inflammatory and antioxidant activity. Furthermore, 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c19-17-4-2-1-3-15(17)13-22-16-7-5-14(6-8-16)18(23)20-9-11-21-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAZHOXNRGTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Chlorobenzyl)oxy]phenyl}(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

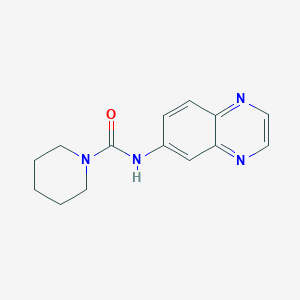
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
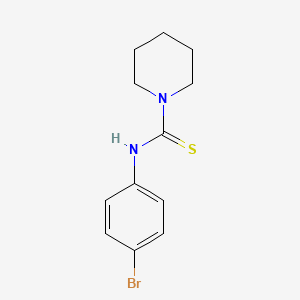
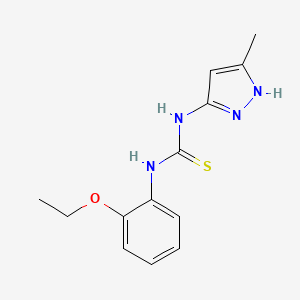
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
